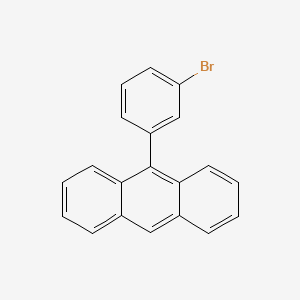
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves several steps. One common method includes the condensation of aniline and ethyl glyoxalate to form α-iminoesters, which then undergo further reactions to form the quinazoline core . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal include other quinazoline derivatives such as:
- 7,8-Dihydro-2-hydroxy-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- 7,8-Dihydro-2-amino-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
These compounds share a similar quinazoline core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C12H13F3N4O2S |
|---|---|
Molekulargewicht |
334.32 g/mol |
IUPAC-Name |
[4'-(trifluoromethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-yl]thiourea |
InChI |
InChI=1S/C12H13F3N4O2S/c13-12(14,15)8-6-5-11(20-3-4-21-11)2-1-7(6)17-10(18-8)19-9(16)22/h1-5H2,(H3,16,17,18,19,22) |
InChI-Schlüssel |
SYYLVNSBSZKJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=C1N=C(N=C3C(F)(F)F)NC(=S)N)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
